Spinraza

Description

Properties

IUPAC Name |

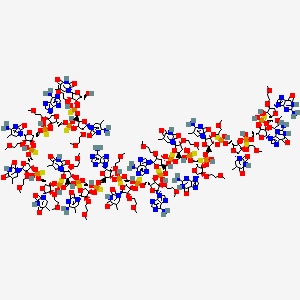

1-[(2R,3R,4R,5R)-4-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C234H340N61O128P17S17/c1-106-66-278(224(308)261-178(106)235)205-162(356-50-32-338-14)144(119(391-205)79-373-425(320,442)407-143-117(77-296)389-204(161(143)355-49-31-337-13)282-70-110(5)193(298)271-228(282)312)410-431(326,448)383-89-129-154(172(366-60-42-348-24)215(401-129)289-99-254-135-182(239)246-95-250-186(135)289)419-436(331,453)379-81-121-145(163(357-51-33-339-15)206(393-121)279-67-107(2)179(236)262-225(279)309)408-426(321,443)375-83-123-149(167(361-55-37-343-19)210(395-123)284-72-112(7)195(300)273-230(284)314)413-429(324,446)378-86-125-150(168(362-56-38-344-20)211(397-125)285-73-113(8)196(301)274-231(285)315)414-430(325,447)377-85-124-148(166(360-54-36-342-18)209(396-124)283-71-111(6)194(299)272-229(283)313)412-428(323,445)374-80-120-147(165(359-53-35-341-17)208(392-120)281-69-109(4)181(238)264-227(281)311)411-432(327,449)384-90-130-155(173(367-61-43-349-25)216(402-130)290-100-255-136-183(240)247-96-251-187(136)290)420-437(332,454)381-87-127-152(170(364-58-40-346-22)213(399-127)287-75-115(10)198(303)276-233(287)317)415-433(328,450)385-91-131-157(175(369-63-45-351-27)218(403-131)292-102-257-138-185(242)249-98-253-189(138)292)422-440(335,457)386-92-132-156(174(368-62-44-350-26)217(404-132)291-101-256-137-184(241)248-97-252-188(137)291)421-438(333,455)382-88-128-153(171(365-59-41-347-23)214(400-128)288-76-116(11)199(304)277-234(288)318)417-435(330,452)388-94-134-159(177(371-65-47-353-29)220(406-134)295-105-260-141-192(295)267-223(245)270-202(141)307)423-439(334,456)380-82-122-146(164(358-52-34-340-16)207(394-122)280-68-108(3)180(237)263-226(280)310)409-427(322,444)376-84-126-151(169(363-57-39-345-21)212(398-126)286-74-114(9)197(302)275-232(286)316)416-434(329,451)387-93-133-158(176(370-64-46-352-28)219(405-133)294-104-259-140-191(294)266-222(244)269-201(140)306)418-424(319,441)372-78-118-142(297)160(354-48-30-336-12)203(390-118)293-103-258-139-190(293)265-221(243)268-200(139)305/h66-76,95-105,117-134,142-177,203-220,296-297H,30-65,77-94H2,1-29H3,(H,319,441)(H,320,442)(H,321,443)(H,322,444)(H,323,445)(H,324,446)(H,325,447)(H,326,448)(H,327,449)(H,328,450)(H,329,451)(H,330,452)(H,331,453)(H,332,454)(H,333,455)(H,334,456)(H,335,457)(H2,235,261,308)(H2,236,262,309)(H2,237,263,310)(H2,238,264,311)(H2,239,246,250)(H2,240,247,251)(H2,241,248,252)(H2,242,249,253)(H,271,298,312)(H,272,299,313)(H,273,300,314)(H,274,301,315)(H,275,302,316)(H,276,303,317)(H,277,304,318)(H3,243,265,268,305)(H3,244,266,269,306)(H3,245,267,270,307)/t117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?,440?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFDJIVIDXJAQR-FFWSQMGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=S)(O)OCC3C(C(C(O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OCC8C(C(C(O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=S)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C234H340N61O128P17S17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7127 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258984-36-9 | |

| Record name | Nusinersen [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258984369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nusinersen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Spinraza (Nusinersen): A Technical Guide to Discovery and Development

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery, preclinical development, clinical validation, and regulatory approval of Spinraza® (nusinersen), the first approved antisense oligonucleotide (ASO) therapy for Spinal Muscular Atrophy (SMA). It details the molecular mechanisms, key experimental methodologies, and pivotal data that underpinned its journey from a foundational scientific concept to a transformative therapy. Quantitative data from seminal preclinical and clinical studies are presented in structured tables for clarity and comparative analysis. Furthermore, critical pathways, timelines, and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical and sequential progression of the this compound development program. This guide is intended for professionals in the fields of biomedical research and pharmaceutical development.

Introduction to Spinal Muscular Atrophy and the Therapeutic Rationale

Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disorder characterized by the progressive degeneration of alpha motor neurons in the spinal cord, leading to muscle weakness, atrophy, and, in its most severe forms, premature death. The disease arises from mutations or homozygous deletion of the Survival of Motor Neuron 1 (SMN1) gene.[1] Humans possess a nearly identical paralog, SMN2, which differs from SMN1 by a single, critical C-to-T transition within exon 7.[1] This single nucleotide polymorphism disrupts an exonic splicing enhancer (ESE), leading to the exclusion of exon 7 in the majority of SMN2 transcripts. The resulting protein, SMNΔ7, is unstable and rapidly degraded, failing to compensate for the loss of SMN1-derived protein.[1] The number of SMN2 gene copies inversely correlates with disease severity, establishing that even a modest increase in full-length SMN protein can have a profound therapeutic benefit.[1]

This genetic nuance presented a clear therapeutic target: modulating the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7 and thereby increase the production of functional, full-length SMN protein. This compound (nusinersen) was designed as an antisense oligonucleotide (ASO) to achieve this specific molecular correction.

Preclinical Discovery and Proof-of-Concept

The development of nusinersen is rooted in the foundational research into RNA splicing mechanisms. The collaborative efforts of Dr. Adrian Krainer at Cold Spring Harbor Laboratory and Dr. C. Frank Bennett at Ionis Pharmaceuticals (formerly Isis Pharmaceuticals) were pivotal in translating this basic science into a therapeutic reality.

Mechanism of Action: Targeting an Intronic Splicing Silencer

Early research identified that the C-to-T transition in SMN2 exon 7 either abrogates an ESE recognized by the splicing factor SF2/ASF or creates an exonic splicing silencer (ESS) that recruits inhibitory proteins like heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[2][3] Further investigation revealed a critical Intronic Splicing Silencer in intron 7, designated ISS-N1, located immediately downstream of exon 7.[1] This silencer element binds the repressor proteins hnRNP A1 and A2, which in turn sterically hinder the binding of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site of intron 7, promoting exon 7 skipping.

Nusinersen is an 18-mer 2'-O-methoxyethyl (MOE) modified antisense oligonucleotide designed to be perfectly complementary to the ISS-N1 sequence in the SMN2 pre-mRNA. By binding to this specific site, nusinersen physically blocks the binding of hnRNP A1/A2, thereby relieving the splicing repression and allowing the spliceosome to efficiently recognize and include exon 7. This mechanism effectively converts the splicing pattern of SMN2 to be more like that of SMN1.

Preclinical Models and Experimental Protocols

The primary animal models used were transgenic mice, as rodents have only one Smn gene. A common model is the "Delta-7" SMA mouse (FVB.Cg-Smn1tm1Hung Tg(SMN2)89Ahmb/J), which lacks the murine Smn1 gene and carries the human SMN2 gene. These mice exhibit a severe SMA phenotype with a median survival of approximately 10-15 days, mimicking SMA Type I.

-

Method: Intracerebroventricular (ICV) injection in neonatal mice (Postnatal Day 0 or 1).

-

Procedure: Pups are cryo-anesthetized. A 32-gauge needle attached to a Hamilton syringe is used. The injection site is identified lateral to the sagittal suture and rostral to the lambdoid suture. The needle is inserted to a depth of approximately 2-3 mm into a lateral ventricle.

-

Dosage: A single bolus injection of nusinersen (e.g., 20-40 micrograms) dissolved in sterile saline is administered.

-

Rationale: ICV administration bypasses the blood-brain barrier, delivering the ASO directly to the cerebrospinal fluid (CSF) for distribution throughout the central nervous system (CNS).

-

SMN Protein Quantification: Spinal cord and brain tissues are harvested at specified time points post-injection. Total protein is extracted, and SMN protein levels are quantified using Western blotting with an anti-SMN monoclonal antibody. Protein levels are normalized to a loading control (e.g., β-actin).

-

Splicing Analysis: RNA is extracted from CNS tissues and subjected to reverse transcription-polymerase chain reaction (RT-PCR) using primers flanking exon 7 of the human SMN2 transgene. The ratio of exon 7 inclusion versus exclusion is quantified by gel electrophoresis and densitometry.

-

Functional Assessment:

-

Lifespan: Median survival is recorded as a primary endpoint.

-

Motor Function: Tests include the righting reflex (time to self-right when placed on the back) and grip strength analysis.

-

-

Histology: Spinal cord sections are stained (e.g., with Nissl stain) to quantify the number and health of alpha motor neurons in the ventral horn.

Key Preclinical Findings

Preclinical studies consistently demonstrated that a single ICV injection of nusinersen in neonatal SMA mice led to a significant increase in SMN2 exon 7 inclusion and a corresponding elevation of full-length SMN protein levels in the spinal cord and brain. This molecular correction translated into dramatic phenotypic improvements.

| Parameter | Control (Saline Injection) | Nusinersen Treatment | Outcome |

| Median Lifespan | ~10-15 days | > 250 days | Significant extension of survival |

| SMN Protein Level (Spinal Cord) | Baseline (low) | 2-4 fold increase over baseline | Restoration of near-normal protein levels |

| Motor Neuron Count (Lumbar Spine) | Significant loss vs. healthy littermates | Preservation of motor neurons | Neuroprotective effect demonstrated |

| Motor Function (Righting Time) | Progressive increase | Improvement, closer to healthy littermates | Amelioration of motor deficits |

Note: Data are synthesized from multiple preclinical studies. Actual values may vary based on the specific mouse model and experimental conditions.

Clinical Development Program

The clinical development of nusinersen was a multi-study program designed to assess its safety and efficacy across a broad spectrum of SMA patients. The program was expedited by regulatory agencies due to the high unmet need. The pivotal trials were ENDEAR (infantile-onset SMA) and CHERISH (later-onset SMA), with the NURTURE study providing critical data on pre-symptomatic treatment.

Dosing and Administration Protocol

-

Route of Administration: Intrathecal injection via lumbar puncture.

-

Dosage: 12 mg (in 5 mL) per administration.

-

Dosing Schedule:

Pivotal Phase 3 Trials: ENDEAR and CHERISH

-

Population: 122 infants (≤7 months of age) with infantile-onset SMA (most likely to develop Type 1).[5][6]

-

Design: Randomized (2:1), double-blind, sham-procedure controlled.[5][6]

-

Primary Endpoints:

-

Proportion of motor milestone responders (defined by Hammersmith Infant Neurological Examination - HINE).

-

Event-free survival (time to death or permanent ventilation).[6]

-

-

Protocol Summary: The trial was stopped early after a pre-specified interim analysis showed statistically significant efficacy. Patients in the sham-control arm were transitioned to receive nusinersen.

| ENDEAR (Infantile-Onset SMA) - Final Analysis Results | Sham Control (n=41) | Nusinersen (n=80) | Statistic |

| Motor Milestone Responders (HINE) | 0% | 51% | p < 0.0001 |

| Event-Free Survival (Death or Permanent Ventilation) | 32% | 61% | HR=0.53; p=0.005 |

| CHOP INTEND Responders (≥4 point gain) | 3% | 71% | p < 0.0001 |

Data sourced from clinical trial reports and publications. HR = Hazard Ratio.

-

Population: 126 children (2 to 12 years of age) with later-onset SMA (most likely to develop Type 2 or 3).[7]

-

Design: Randomized (2:1), double-blind, sham-procedure controlled.[7]

-

Primary Endpoint: Change from baseline in the Hammersmith Functional Motor Scale Expanded (HFMSE) score at 15 months.[8][9]

-

Protocol Summary: This trial was also terminated early due to positive efficacy at the interim analysis.

| CHERISH (Later-Onset SMA) - Final Analysis Results | Sham Control (n=42) | Nusinersen (n=84) | Statistic |

| Mean Change in HFMSE Score | -1.9 points | +4.0 points | Difference: 5.9 points; p < 0.001 |

| Patients with ≥3 Point HFMSE Improvement | 26% | 57% | p < 0.001 |

Data sourced from clinical trial reports and publications.[10] HFMSE is a 66-point scale; higher scores indicate better motor function.

Pre-symptomatic Treatment: The NURTURE Study (NCT02386553)

-

Population: 25 pre-symptomatic infants (≤6 weeks of age) genetically diagnosed with SMA (15 with 2 SMN2 copies, 10 with 3 SMN2 copies).[11]

-

Design: Open-label, single-arm study.[11]

-

Primary Endpoint: Time to death or respiratory intervention.

-

Protocol Summary: This landmark study aimed to determine the benefit of initiating treatment before the onset of clinical symptoms.

| NURTURE (Pre-symptomatic SMA) - 5-Year Follow-up Results | Outcome (n=25) |

| Survival | 100% |

| Required Permanent Ventilation | 0% |

| Achieved Walking Independently | 92% (23/25) |

| Achieved Sitting Without Support | 100% |

Data from 5-year follow-up of the NURTURE study.[11] These outcomes represent a dramatic departure from the natural history of the disease, where infants with 2 SMN2 copies would never be expected to walk.

Regulatory and Development Timeline

The development of this compound from initial discovery to market approval was remarkably rapid, reflecting the strength of the scientific rationale and the compelling clinical data in a disease with no available treatments.

References

- 1. Nusinersen (this compound®) – Spinal Muscular Atrophy (SMA) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 2. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dosing | this compound® (nusinersen) [this compound.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Results - Clinical Review Report: Nusinersen (this compound) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CHERISH Trial Results – SMAUK [smauk.org.uk]

- 8. smauk.org.uk [smauk.org.uk]

- 9. biogenlinc.co.uk [biogenlinc.co.uk]

- 10. Nusinersen versus Sham Control in Later-Onset Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nemours.elsevierpure.com [nemours.elsevierpure.com]

Preclinical Evaluation of Nusinersen in Animal Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical studies of nusinersen in various animal models of Spinal Muscular Atrophy (SMA). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the quantitative outcomes, experimental methodologies, and mechanistic insights from these pivotal studies.

Introduction

Nusinersen (marketed as Spinraza®) is an antisense oligonucleotide (ASO) designed to treat Spinal Muscular Atrophy (SMA), a devastating neuromuscular disorder caused by mutations in the SMN1 gene. These mutations lead to a deficiency of the Survival Motor Neuron (SMN) protein, resulting in the progressive loss of motor neurons in the spinal cord. Humans have a paralogous gene, SMN2, which primarily produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. Nusinersen is specifically designed to bind to a splicing silencer site on the SMN2 pre-mRNA, thereby promoting the inclusion of exon 7 and increasing the production of full-length, functional SMN protein.[1][2]

The preclinical development of nusinersen involved extensive evaluation in various animal models of SMA to establish its mechanism of action, efficacy, and safety profile prior to human clinical trials. These studies were crucial in determining the optimal route of administration, dose-response relationships, and the potential therapeutic benefits of this novel therapy.

Mechanism of Action

Nusinersen is a 2'-O-(2-methoxyethyl) (MOE) modified antisense oligonucleotide that targets an intronic splicing silencer, ISS-N1, in intron 7 of the SMN2 pre-mRNA.[1][3] By binding to this site, nusinersen displaces heterogeneous nuclear ribonucleoproteins (hnRNPs) that normally suppress the inclusion of exon 7.[2] This steric blockade allows the spliceosome to recognize and include exon 7 in the mature mRNA, leading to the translation of a full-length, functional SMN protein.[1][4]

Preclinical Efficacy in Animal Models

A variety of animal models were instrumental in demonstrating the in vivo efficacy of nusinersen. The most commonly used were transgenic mouse models of SMA, which carry the human SMN2 gene and have the murine Smn gene knocked out, as well as non-human primates for safety and pharmacokinetic studies.

Mouse Models of SMA

Several mouse models with varying degrees of SMA severity were utilized to assess the therapeutic potential of nusinersen.

Table 1: Summary of Key Preclinical Studies of Nusinersen in SMA Mouse Models

| Animal Model | Administration Route | Dose | Key Findings | Reference |

| "Taiwanese" SMA Mice (Mild Phenotype) | Intracerebroventricular (ICV) Infusion | 50 µ g/day for 7 days | Robust and long-lasting increase in SMN2 exon 7 inclusion and SMN protein levels in spinal cord motor neurons. | [3] |

| "Taiwanese" SMA Mice (Mild Phenotype) | Single Embryonic or Neonatal ICV Injection | Not specified | Striking rescue of tail and ear necrosis. | [3] |

| SMNΔ7 Mice (Severe Phenotype) | Single Intracerebroventricular (ICV) Injection at P0 | 4 µg | Increased median lifespan from 16 to 26 days; increased number of motor neurons and improved motor function. | [2] |

| SMNΔ7 Mice (Severe Phenotype) | Single Intracerebroventricular (ICV) Injection at P1 | Not specified | Increased SMN expression in the spinal cord by 2.5 times, reaching approximately 70% of wild-type levels. | [5] |

| Severe SMA Mice (Smn-/-; SMN2+/+) | Single Intracerebroventricular (ICV) Bolus | 20 µg | Marginal increase in survival. | [6] |

| Severe SMA Mice (Smn-/-; SMN2+/+) | Multiple Subcutaneous or Intraperitoneal Injections | 320 µg/g | Median survival of 248 days, with some mice living >500 days, compared to a 10-day lifespan in control mice. | [6] |

Non-Human Primate Studies

Cynomolgus monkeys were used to evaluate the pharmacokinetics and safety of intrathecally administered nusinersen, as they provide a closer anatomical and physiological model of the human central nervous system.

Table 2: Preclinical Pharmacokinetic and Safety Studies of Nusinersen in Cynomolgus Monkeys

| Study Type | Administration Route | Dose | Key Findings | Reference |

| Pharmacokinetics | Intrathecal Infusion | Not specified | Achieved putative therapeutic levels of the oligonucleotide throughout all regions of the spinal cord. | [7] |

| Safety | Intrathecal Injection | 1-7 mg | Well-tolerated with no drug-related adverse effects observed. | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of nusinersen.

Drug Administration

Intracerebroventricular (ICV) Injection in Neonatal Mice:

-

Anesthesia: Neonatal mice (P0-P1) are cryoanesthetized by placing them on a cooled surface until immobile.[8][9]

-

Injection Site Identification: The injection site is identified as a point lateral to the sagittal suture and rostral to the coronary suture. A fiberoptic light source can be used to illuminate the sinuses.[8]

-

Injection: A 32-gauge needle attached to a Hamilton syringe is used to inject the ASO solution (typically 2 µL volume) into one of the lateral ventricles to a depth of approximately 2-3 mm.[9]

-

Recovery: Pups are warmed on a heating pad before being returned to their home cage.

Quantification of SMN Protein

Western Blot Analysis:

-

Tissue Lysis: Spinal cord or brain tissue is homogenized in RIPA buffer supplemented with protease inhibitors.[10][11]

-

Protein Quantification: Total protein concentration is determined using a BCA protein assay.[10]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[11]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against SMN (e.g., mouse monoclonal anti-SMN, 1:1000 dilution) overnight at 4°C.[10]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: The blot is stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or α-tubulin) to normalize for protein loading.

Motor Function Assessment

Righting Reflex Test in Mice:

-

The mouse is placed on its back on a flat surface.

-

The time it takes for the mouse to right itself onto all four paws is recorded.

-

This test is typically performed at various postnatal days to assess the progression of motor function.

Histological Analysis

Motor Neuron Counting:

-

Tissue Preparation: Mice are perfused with 4% paraformaldehyde (PFA), and the spinal cords are dissected and post-fixed.

-

Sectioning: The lumbar region of the spinal cord is sectioned on a cryostat or vibratome (e.g., 20 µm thick sections).[12]

-

Staining: Sections are stained with Nissl stain (e.g., cresyl violet) or immunostained for a motor neuron-specific marker such as choline acetyltransferase (ChAT).[12]

-

Counting: Motor neurons in the ventral horn of every 5th or 10th section are counted under a microscope. Cells are identified based on their large size, multipolar morphology, and distinct nucleolus.[12] The total number of motor neurons is estimated by multiplying the counted number by the section interval.

Electrophysiology

Compound Muscle Action Potential (CMAP):

-

Anesthesia: The animal is anesthetized.

-

Stimulation: A stimulating electrode is placed over a motor nerve (e.g., the sciatic nerve).

-

Recording: A recording electrode is placed on the muscle innervated by that nerve (e.g., the gastrocnemius muscle).

-

Measurement: The nerve is stimulated with a single supramaximal electrical pulse, and the resulting electrical activity of the muscle (the CMAP) is recorded. The amplitude of the CMAP reflects the number of functioning motor units.[13]

Conclusion

The preclinical studies of nusinersen in animal models provided a robust foundation for its clinical development and eventual approval for the treatment of Spinal Muscular Atrophy. These studies demonstrated that nusinersen effectively modulates the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein. This increase in SMN protein led to significant improvements in survival, motor function, and the preservation of motor neurons in various SMA mouse models. Furthermore, studies in non-human primates established a favorable safety profile and provided critical pharmacokinetic data for intrathecal administration. The detailed methodologies developed and refined during these preclinical investigations have been instrumental in the successful translation of this therapy to patients.

References

- 1. Antisense-based therapy for the treatment of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antisense oligonucleotide mediated therapy of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antisense correction of SMN2 splicing in the CNS rescues necrosis in a type III SMA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Nusinersen ameliorates motor function and prevents motoneuron Cajal body disassembly and abnormal poly(A) RNA distribution in a SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antisense Oligonucleotides for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antisense oligonucleotides delivered to the mouse CNS ameliorate symptoms of severe spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. treat-nmd.org [treat-nmd.org]

- 11. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. treat-nmd.org [treat-nmd.org]

- 13. A Comparison of Three Electrophysiological Methods for the Assessment of Disease Status in a Mild Spinal Muscular Atrophy Mouse Model | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Pharmacology and Pharmacokinetics of Spinraza® (nusinersen)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinraza® (nusinersen) is a landmark therapeutic for the treatment of spinal muscular atrophy (SMA), a devastating neuromuscular disease. As an antisense oligonucleotide (ASO), this compound represents a pivotal advancement in precision medicine, targeting the underlying genetic defect in SMA. This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of nusinersen, with a focus on its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profile. Detailed experimental methodologies and quantitative data are presented to support further research and development in this field.

Pharmacology of Nusinersen

Mechanism of Action

Spinal muscular atrophy is caused by mutations or deletions in the SMN1 gene, leading to a deficiency of the survival motor neuron (SMN) protein.[1][2] A paralogous gene, SMN2, also produces SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily yields a truncated, non-functional protein.[1][2]

Nusinersen is an 18-mer 2'-O-methoxyethyl (MOE) phosphorothioate antisense oligonucleotide designed to address this splicing defect.[2][3] It selectively binds to an intronic splicing silencer site, ISS-N1, on the SMN2 pre-messenger RNA (pre-mRNA).[4][5] This binding displaces heterogeneous nuclear ribonucleoproteins (hnRNPs) that normally suppress exon 7 inclusion.[2][3] By blocking these splicing inhibitors, nusinersen facilitates the inclusion of exon 7 into the final messenger RNA (mRNA) transcript, leading to the production of full-length, functional SMN protein.[1][4][5]

Pharmacokinetics of Nusinersen

Absorption and Distribution

Nusinersen is administered directly to the central nervous system (CNS) via intrathecal injection into the cerebrospinal fluid (CSF).[4] This route of administration bypasses the blood-brain barrier, which is crucial as antisense oligonucleotides do not readily cross it.[6] Following intrathecal administration, nusinersen is distributed from the CSF to the target tissues of the brain and spinal cord.[3] While trough plasma concentrations of nusinersen are observed, they are relatively low compared to the concentrations in the CSF.[3][5] Median plasma Tmax values have been reported to range from 1.7 to 6.0 hours.[3]

Metabolism and Excretion

Nusinersen is metabolized through exonuclease-mediated hydrolysis, primarily at the 3' end of the oligonucleotide.[3] It is not a substrate for, nor an inhibitor or inducer of, cytochrome P450 (CYP450) enzymes.[3] Metabolites of nusinersen, specifically chain-shortened oligonucleotides, are primarily excreted through the kidneys.[3]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of nusinersen have been characterized in pediatric patients with spinal muscular atrophy. The following tables summarize key quantitative data from population pharmacokinetic modeling and clinical studies.

| Parameter | Matrix | Value | Reference |

| Terminal Half-Life | CSF | 135 to 177 days | [3] |

| Plasma | 63 to 87 days | [3] | |

| CSF (median) | 163 days | [6][7] | |

| Time to Peak Concentration (Tmax) | Plasma (median) | 1.7 to 6.0 hours | [3] |

Table 1: Key Pharmacokinetic Parameters of Nusinersen

| Parameter | Value | Reference |

| Inter-compartmental Clearance (Plasma) | 0.572 L/h | [6][7] |

| Inter-compartmental Clearance (CSF) | 0.069 L/h | [6][7] |

| Clearance (Plasma) | 2.50 L/h | [6][7] |

| Clearance (CSF) | 0.133 L/h | [6][7] |

| Volume of Distribution (CSF) | 0.441 L | [6][7] |

| Volume of Distribution (Plasma) | 32.0 L | [6][7] |

| Volume of Distribution (Systemic Tissue) | 429 L | [6][7] |

| Volume of Distribution (CNS Tissue) | 258 L | [6][7] |

Table 2: Population Pharmacokinetic Model Parameters for Nusinersen in Pediatric Patients

Key Experimental Protocols

Quantification of Nusinersen in CSF and Plasma

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][8][9]

-

Sample Preparation: Protein precipitation is a common method for sample preparation.[1][8] Solid-phase extraction (SPE) has also been successfully employed.[9]

-

Chromatography: Reversed-phase chromatography, often with an ion-pairing agent such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), is used to separate nusinersen from matrix components.[1][8]

-

Detection: A tandem mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is used for sensitive and specific quantification.[1][8][9]

-

Quantification Range: Validated ranges have been reported as 5.00 to 1000 ng/mL in human plasma and 2.00 to 400 ng/mL in human CSF.[1][8]

Method: Enzyme-Linked Immunosorbent Assay (ELISA)[5]

-

A hybridization nuclease-based ELISA has also been utilized for the quantification of nusinersen in both CSF and plasma, with sensitivities in the range of 0.05–1.5 ng/mL.[5]

Measurement of SMN Protein Levels

Method: Western Blotting[10]

-

Protein Extraction: Cell or tissue lysates are prepared using a suitable buffer (e.g., RIPA buffer).[10]

-

Electrophoresis: A specific amount of total protein (e.g., 30 µg) is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).[10]

-

Immunodetection: The membrane is incubated with a primary antibody specific for the SMN protein, followed by a secondary antibody conjugated to a detectable enzyme. The resulting signal is quantified to determine the relative amount of SMN protein.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)[11]

-

A two-site sandwich ELISA has been developed to quantify SMN protein levels in cell lysates.[11] This method is sensitive enough to measure the low basal levels of SMN in cells from SMA patients and to detect increases following treatment.[11] The limit of detection has been reported as 0.13 ng/mL.[11]

In Vitro Splicing Assay for SMN2 Exon 7 Inclusion

-

Principle: This assay assesses the ability of a compound to modulate the splicing of SMN2 pre-mRNA in a cell-free system or in cultured cells.

-

Methodology:

-

A minigene construct containing the relevant exons and introns of SMN2 is transcribed in vitro or transfected into cells.

-

The cells or cell-free extract are treated with the test compound (e.g., nusinersen).

-

Total RNA is extracted and reverse transcribed into complementary DNA (cDNA).

-

Polymerase chain reaction (PCR) is performed using primers that flank exon 7.

-

The PCR products, representing mRNA with and without exon 7, are separated by gel electrophoresis and quantified to determine the percentage of exon 7 inclusion.

-

Assessment of Motor Function in Clinical Trials

Several validated scales are used to measure motor function in SMA patients in clinical trials of this compound.[3][4][7][12]

-

Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND): A 16-item scale that evaluates motor skills in infants with SMA, with a total score ranging from 0 to 64.[3][4][6]

-

Hammersmith Functional Motor Scale Expanded (HFMSE): Used for patients with later-onset SMA (Type 2 or 3) to assess a range of motor abilities.[3][4][6]

-

Hammersmith Infant Neurological Examination (HINE): Section 2 of this assessment tool measures motor milestones in infants.[3][4][7]

-

Revised Upper Limb Module (RULM): Assesses upper limb function in both ambulatory and non-ambulatory patients.[3][4][12]

-

6-Minute Walk Test (6MWT): Measures the distance a patient can walk in six minutes, used for ambulatory patients.[3][7]

Conclusion

This compound (nusinersen) has revolutionized the treatment of spinal muscular atrophy by targeting the fundamental genetic defect. Its unique pharmacology, centered on the modulation of SMN2 pre-mRNA splicing, and its distinct pharmacokinetic profile, characterized by direct CNS administration and a long half-life, underscore the innovation behind this therapy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for the scientific community, fostering a deeper understanding of nusinersen and paving the way for future advancements in the treatment of SMA and other genetic disorders.

References

- 1. Development and Validation of an LC-MS/MS Assay for Quantitative Analysis of Nusinersen in Human CSF and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. biogenlinc.co.uk [biogenlinc.co.uk]

- 4. spinrazahcp.com [spinrazahcp.com]

- 5. mdpi.com [mdpi.com]

- 6. Scales [hcp.togetherinsma.eu]

- 7. Measures of Motor Function [biogenlinc.hk]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS quantification of nusinersen in rat cerebrospinal fluid and preclinical pharmacokinetics study application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improvement in functional motor scores in patients with non-ambulatory spinal muscle atrophy during Nusinersen treatment in South Korea: a single center study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Initial Clinical Trial Data of Spinraza (Nusinersen) for Spinal Muscular Atrophy Type 1

This guide provides a comprehensive analysis of the initial clinical trial data for Spinraza (nusinersen) in the treatment of Spinal Muscular Atrophy (SMA) Type 1. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pivotal ENDEAR study's quantitative outcomes, experimental methodologies, and the underlying molecular mechanism of the drug.

Introduction to this compound and the ENDEAR Study

Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The most severe form, SMA Type 1, presents in early infancy and, if left untreated, typically leads to death or the need for permanent ventilation by the age of two.

The underlying cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A nearby gene, SMN2, can produce a small amount of functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a truncated, non-functional protein.

This compound (nusinersen) is an antisense oligonucleotide designed to modify the splicing of SMN2 pre-messenger RNA (pre-mRNA), promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1][2][3]

The ENDEAR study was a Phase 3, randomized, double-blind, sham-controlled clinical trial designed to evaluate the efficacy and safety of this compound in infants with SMA Type 1.

Quantitative Data from the ENDEAR Trial

The following tables summarize the key quantitative outcomes from the final analysis of the ENDEAR study, comparing the this compound-treated group to the sham-control group.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | This compound (n=80) | Sham Control (n=41) |

| Median Age at First Dose (days) | 164.5 | 205.0 |

| Sex (Female) | 44% | 44% |

| Median Disease Duration at Screening (weeks) | 13.1 | 13.1 |

| SMN2 Gene Copies | 2 copies in all patients | 2 copies in all patients |

| CHOP INTEND Score at Baseline (Mean) | 28.1 | 23.9 |

| HINE-2 Score at Baseline (Mean) | 1.9 | 1.6 |

Source: Finkel et al., 2017; RESPOND Study Baseline Characteristics[4]

Table 2: Primary Efficacy Endpoints - Final Analysis

| Endpoint | This compound (n=73) | Sham Control (n=37) | P-value |

| Motor Milestone Responders (HINE) | 51% (37/73) | 0% (0/37) | <0.001 |

| Event-Free Survival | 61% | 32% | 0.005 |

A motor milestone response was defined as more motor milestone categories improving than worsening on the Hammersmith Infant Neurological Examination (HINE). Event-free survival was defined as the time to death or permanent assisted ventilation.[5][6]

Table 3: Specific Motor Milestones Achieved in the this compound Group

| Motor Milestone | Percentage of Patients |

| Head Control | 22% |

| Rolling Over | 10% |

| Sitting Without Support | 8% |

| Standing | 1% |

No patients in the sham-control group achieved these motor milestones.[6]

Table 4: Secondary Efficacy Endpoint - CHOP INTEND Response

| Endpoint | This compound | Sham Control |

| CHOP INTEND Responders (≥4-point improvement) | 71% | 3% |

The Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) was a key secondary endpoint.[6]

Experimental Protocols

ENDEAR Study Design and Dosing Regimen

The ENDEAR study was a multicenter, randomized (2:1), double-blind, sham-procedure controlled trial.

-

Patient Population : Infants ≤ 7 months of age with a genetic diagnosis of SMA and two copies of the SMN2 gene.

-

Intervention : Intrathecal administration of a 12 mg dose equivalent of this compound.

-

Dosing Schedule :

-

Loading Doses : Four doses administered on days 1, 15, 29, and 64.

-

Maintenance Doses : Administered every four months thereafter.

-

-

Control : A sham procedure consisting of a small needle prick to the skin over the lumbar area to mimic a lumbar puncture.[6]

Primary Endpoint Definitions

-

Motor Milestone Response (Hammersmith Infant Neurological Examination - HINE) : A responder was defined as an infant with more motor milestone categories on Section 2 of the HINE showing improvement than worsening. Improvement was defined as a ≥2-point increase in the ability to kick or a maximal score, or a ≥1-point increase in head control, rolling, sitting, crawling, standing, or walking.[5][7]

-

Event-Free Survival : The time from the first dose to either death or the initiation of permanent assisted ventilation. "Permanent assisted ventilation" was defined as requiring tracheostomy or ≥16 hours of respiratory support per day continuously for >21 days in the absence of an acute, reversible event.[8]

Motor Function Assessment: CHOP INTEND

The Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) is a 16-item scale designed to assess the motor skills of infants with SMA Type 1.[9][10]

-

Scoring : Each of the 16 items is scored on a scale from 0 to 4, with a maximum total score of 64. Higher scores indicate better motor function.

-

Administration : The test evaluates a range of movements, including spontaneous and elicited movements of the upper and lower extremities, head control, and trunk stability. The manual provides detailed instructions for the starting position, stimulus, and scoring criteria for each item. For example, Item 1 assesses spontaneous upper extremity movement, with scores ranging from no movement (0) to active movement against gravity (4).[9]

Visualizations

This compound Mechanism of Action

Caption: this compound binds to the ISS-N1 site on SMN2 pre-mRNA, promoting Exon 7 inclusion.

ENDEAR Clinical Trial Workflow

Caption: Workflow of the ENDEAR clinical trial from patient screening to final analysis.

References

- 1. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]

- 4. mdaconference.org [mdaconference.org]

- 5. ENDEAR Study Demonstrates Efficacy of Nusinersen in Infants With Spinal Muscular Atrophy | MDedge Neurology [mdedge9-ma1.mdedge.com]

- 6. ENDEAR Trial Results – SMAUK [smauk.org.uk]

- 7. biogenlinc.co.uk [biogenlinc.co.uk]

- 8. History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Motor Function Test Reliability During the NeuroNEXT Spinal Muscular Atrophy Infant Biomarker Study - PMC [pmc.ncbi.nlm.nih.gov]

understanding the antisense oligonucleotide technology of Spinraza

An In-depth Technical Guide to the Antisense Oligonucleotide Technology of Spinraza (Nusinersen)

This technical guide provides a comprehensive overview of the core antisense oligonucleotide (ASO) technology behind this compound (nusinersen), the first FDA-approved therapy for Spinal Muscular Atrophy (SMA). It is intended for researchers, scientists, and professionals in drug development.

Core Technology: Antisense Oligonucleotide Splice Modulation

Spinal Muscular Atrophy is an autosomal recessive neurodegenerative disorder caused by mutations or deletions in the Survival Motor Neuron 1 (SMN1) gene, leading to a deficiency of the SMN protein.[1] This protein is critical for the survival and function of motor neurons. Humans possess a nearly identical gene, SMN2, but a single, critical nucleotide difference (C-to-T transition) in exon 7 disrupts a splicing enhancer site. This causes the splicing machinery to predominantly exclude exon 7 from the final messenger RNA (mRNA), resulting in a truncated, unstable, and non-functional protein (SMNΔ7). Only about 10% of the protein produced from the SMN2 gene is full-length, functional SMN protein.

This compound's technology does not edit the gene itself but rather modulates the splicing of the pre-mRNA transcribed from the SMN2 gene.

Mechanism of Action: this compound is a synthetic, 18-nucleotide antisense oligonucleotide with specific chemical modifications to enhance its stability and binding affinity.[1] It is designed to be a "molecular patch." Administered directly to the central nervous system via intrathecal injection, it targets the SMN2 pre-mRNA within the nucleus of motor neurons.

The ASO sequence is complementary to a specific site in intron 7 of the SMN2 pre-mRNA known as Intronic Splicing Silencer N1 (ISS-N1) . Under normal circumstances, splicing repressor proteins, such as heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), bind to ISS-N1 and promote the exclusion of exon 7. This compound competitively binds to the ISS-N1 site, physically blocking the binding of these repressor proteins. This steric hindrance allows the splicing machinery to recognize and include exon 7 in the mature mRNA transcript, leading to a significant increase in the production of full-length, functional SMN protein from the SMN2 gene.[1]

Quantitative Data from Pivotal Clinical Trials

The efficacy of this compound has been established in a comprehensive clinical development program. Below are summarized results from two key trials: ENDEAR (infantile-onset SMA) and NURTURE (presymptomatic SMA).

Table 1: Efficacy in Infantile-Onset SMA (ENDEAR Study)

A Phase 3, randomized, double-blind, sham-controlled study in 121 infants ≤ 7 months of age diagnosed with SMA.

| Endpoint | This compound Group (n=80) | Sham-Control Group (n=41) |

| Motor Milestone Responders | 51% | 0% |

| Achieved Full Head Control | 22% | 0% |

| Achieved Independent Rolling | 10% | 0% |

| Achieved Independent Sitting | 8% | 0% |

| Event-Free Survival (Alive & no permanent ventilation) | 61% | 32% |

| CHOP INTEND Responders (≥4-point increase) | 73% | 3% |

| Data based on final analysis. Source: |

Table 2: Long-Term Efficacy in Presymptomatic SMA (NURTURE Study)

An ongoing, Phase 2, open-label study of 25 presymptomatic infants (genetically diagnosed, treated before 6 weeks of age).

| Endpoint (as of Feb 2021, mean follow-up 4.9 years) | All Patients (n=25) | Patients with 2 SMN2 copies (n=15) | Patients with 3 SMN2 copies (n=10) |

| Survival | 100% | 100% | 100% |

| Required Permanent Ventilation | 0% | 0% | 0% |

| Achieved Sitting Without Support | 100% | 100% | 100% |

| Achieved Walking with Assistance | 96% | 93% (14/15) | 100% |

| Achieved Walking Independently | 92% | 87% (13/15) | 100% |

| Data based on interim analysis. Sources:[1] |

Key Experimental Protocols

Assessing the efficacy of a splice-modulating ASO requires robust methods to quantify changes in both the target mRNA and the resulting protein.

Quantification of SMN Protein: Electrochemiluminescence (ECL) Immunoassay

The ECL immunoassay is a highly sensitive method for quantifying SMN protein levels in accessible tissues like whole blood.

Methodology:

-

Plate Coating: A mouse monoclonal anti-SMN capture antibody (e.g., clone 2B1) is coated onto Meso Scale Discovery (MSD) standard plates at a concentration of 1 µg/mL and incubated overnight at 4°C.

-

Blocking: Plates are washed and blocked with 5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 1 hour with shaking to prevent non-specific binding.

-

Sample/Standard Incubation: Whole blood lysates or recombinant human SMN protein standards are added to the wells and incubated for 2 hours with shaking.

-

Detection Antibody: After washing, a rabbit polyclonal anti-SMN detection antibody is added and incubated for 1 hour.

-

Secondary Antibody: Plates are washed again, followed by the addition of a SULFO-TAG labeled anti-rabbit secondary antibody. This antibody emits light when electrochemically stimulated.

-

Reading: After a final wash, MSD Read Buffer is added to the wells. The plate is then read on an MSD instrument, which measures the intensity of the emitted light. The SMN protein concentration in the samples is interpolated from the standard curve.

Quantification of SMN Protein: Western Blot

Western blotting provides a semi-quantitative method to visualize and compare SMN protein levels.

Methodology:

-

Sample Preparation: Isolate total protein from patient-derived cells (e.g., fibroblasts, peripheral blood mononuclear cells) using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

-

Denaturation: Mix protein lysates with Laemmli loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol). Heat samples at 95°C for 5 minutes to denature proteins.

-

Gel Electrophoresis: Load equal amounts of total protein per lane onto an SDS-PAGE gel (e.g., 12% polyacrylamide) and separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for SMN protein.

-

Secondary Antibody Incubation: Wash the membrane with TBST, then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system. The intensity of the band corresponding to SMN protein is proportional to its abundance. A loading control (e.g., β-actin) is used to normalize the results.

Quantification of SMN2 mRNA Splicing: Quantitative RT-PCR (qPCR)

qPCR is used to measure the relative abundance of mRNA transcripts that either include or exclude exon 7.

Methodology:

-

RNA Extraction: Isolate total RNA from patient cells using a standard method (e.g., TRIzol reagent or a column-based kit).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: Set up qPCR reactions using a DNA-binding dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Two sets of primers are typically used:

-

Set 1 (Full-Length): One primer in exon 6 and the other spanning the exon 7-8 junction. This set only amplifies transcripts containing exon 7.

-

Set 2 (Exon 7-Skipped): One primer in exon 6 and the other spanning the exon 6-8 junction. This set only amplifies SMNΔ7 transcripts.

-

-

Data Analysis: Run the qPCR cycling protocol on a real-time PCR machine. The cycle threshold (Ct) value for each reaction is determined. The relative expression of full-length vs. skipped transcripts is calculated using the ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH). An increase in the ratio of full-length to skipped transcripts indicates a positive drug effect.

References

The Cellular Journey of Nusinersen: An In-depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Nusinersen (marketed as Spinraza®) stands as a pioneering therapeutic for Spinal Muscular Atrophy (SMA), representing a significant leap forward in the treatment of this debilitating neurodegenerative disease. As an antisense oligonucleotide (ASO), its efficacy is intrinsically linked to its ability to reach its target within the central nervous system (CNS) and modulate the splicing of the Survival Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). This guide provides a comprehensive technical overview of the cellular uptake and distribution of nusinersen, integrating quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetic Profile of Nusinersen

Nusinersen is administered intrathecally to bypass the blood-brain barrier and achieve therapeutic concentrations within the cerebrospinal fluid (CSF).[1] Its pharmacokinetic profile is characterized by a prolonged half-life in the CNS, which allows for infrequent maintenance dosing.[2][3] A multi-compartment model has been developed to describe its distribution and elimination dynamics.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for nusinersen derived from studies in pediatric patients and non-human primates.

Table 1: Population Pharmacokinetic Parameters of Nusinersen in Pediatric Patients [4]

| Parameter | Description | Typical Value |

| VCSF | Volume of distribution in CSF | 0.441 L |

| Vp | Volume of distribution in plasma | 32.0 L |

| VCNS_tissue | Volume of distribution in CNS tissue | 258 L |

| Vsystemic_tissue | Volume of distribution in systemic tissue | 429 L |

| CLCSF | Clearance from CSF | 0.133 L/hr |

| CLp | Clearance from plasma | 2.50 L/hr |

| QCSF | Inter-compartmental clearance between CSF and CNS tissue | 0.069 L/h |

| Qp | Inter-compartmental clearance between plasma and systemic tissue | 0.572 L/h |

| t1/2 (CSF) | Median terminal half-life in CSF | 163 days |

Data from a population-based modeling analysis of 72 pediatric patients with spinal muscular atrophy.[4]

Table 2: Nusinersen Half-Life in Different Species

| Species | Matrix | Half-Life | Reference |

| Humans (pediatric) | CSF | 135-177 days (approx. 4.5-6 months) | [1][2][3] |

| Humans (pediatric) | Plasma | 63-87 days | [3] |

| Monkeys | CNS Tissue | 139 ± 54 days | [2] |

| Mice | CNS Tissue | 145-191 days | [2] |

Table 3: Dosing Regimen for Nusinersen [5]

| Phase | Dose | Administration Schedule |

| Loading | 12 mg | 3 doses at 14-day intervals, followed by a 4th dose 30 days later |

| Maintenance | 12 mg | Every 4 months |

Recent studies are investigating higher-dose regimens to potentially maximize clinical benefit.[6][7] The DEVOTE study is evaluating a regimen of two 50 mg loading doses followed by 28 mg maintenance doses.[7]

Cellular Uptake and Mechanism of Action

Nusinersen is a 2'-O-methoxyethyl (2'-MOE) phosphorothioate-modified antisense oligonucleotide.[8][9] These chemical modifications enhance its stability, binding affinity to the target RNA, and facilitate cellular uptake.[8]

Distribution within the CNS

Following intrathecal administration, nusinersen distributes widely throughout the CNS.[1][9] Autopsy studies in patients have confirmed the presence of nusinersen in motor neurons throughout the spinal cord, as well as in other cell types in the brainstem and other brain regions.[10][11][12] It is also distributed to peripheral tissues such as skeletal muscle, liver, and kidneys.[1][13]

Molecular Mechanism of Action

The primary therapeutic action of nusinersen is to correct the splicing of SMN2 pre-mRNA.[14] In individuals with SMA, the SMN1 gene is mutated or deleted, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing.[14][15] Nusinersen binds to a specific intronic splice silencing site (ISS-N1) on the SMN2 pre-mRNA, blocking the binding of splicing repressor proteins.[9][16] This action promotes the inclusion of exon 7, leading to the production of full-length, functional SMN protein.[15][17]

Experimental Protocols

The quantification and characterization of nusinersen in biological matrices are critical for pharmacokinetic and biodistribution studies. Below are detailed methodologies for key experiments.

Quantification of Nusinersen in Biological Samples

A. Hybridization-Based Enzyme-Linked Immunosorbent Assay (ELISA) [13]

This method is used for the quantification of intact nusinersen in CSF, plasma, and tissue homogenates.

-

Principle: A complementary DNA probe with dual labels is used to capture nusinersen. The assay is highly sensitive and specific for the parent compound.

-

Protocol Outline:

-

Plate Coating: Microtiter plates are coated with a capture probe that is complementary to a portion of the nusinersen sequence.

-

Sample Incubation: Standards, controls, and unknown samples (CSF, plasma, or tissue extracts) are added to the wells and incubated to allow nusinersen to hybridize with the capture probe.

-

Washing: The plate is washed to remove unbound components.

-

Detection Probe Incubation: A biotinylated detection probe, complementary to another region of the nusinersen sequence, is added and incubated.

-

Enzyme Conjugate Addition: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection probe.

-

Substrate Reaction: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of nusinersen present.

-

Measurement: The reaction is stopped, and the absorbance is read using a microplate reader.

-

-

Sensitivity: 1.5 ng/mL in plasma and CSF, and 15 ng/g in tissues.[13]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [18][19]

This method offers high specificity and is used for the quantitative analysis of nusinersen in plasma and tissues.

-

Principle: Nusinersen is extracted from the biological matrix, separated by liquid chromatography, and detected by a mass spectrometer.

-

Protocol Outline:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an SPE cartridge (e.g., anion exchange).

-

Load the plasma or tissue homogenate sample, to which an internal standard (e.g., a modified oligonucleotide of a different mass) has been added.[18]

-

Wash the cartridge to remove interfering substances.

-

Elute nusinersen using an appropriate buffer (e.g., 400mM NH₄HCO₃/ACN).[18]

-

Dry the eluent under a nitrogen stream.

-

Reconstitute the residue in a suitable solvent for injection.

-

-

LC Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used.[18]

-

Mobile Phase: An ion-pairing agent (e.g., triethylamine (TEA) and hexafluoroisopropanol (HFIP)) is used in the mobile phase to improve retention and peak shape.[10] A gradient elution with solvents like methanol and water is employed.[18]

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.[19]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for nusinersen and the internal standard.[18][19] For example, a transition of m/z 1017.0 → 94.9 has been reported for nusinersen.[18]

-

-

-

Linearity Range: 0.2 to 100 ng/mL in plasma and 5 to 2500 ng/g in tissues.[18]

In Vivo Biodistribution Studies

These studies are essential to understand the distribution of nusinersen in different tissues after administration.

-

Animal Models: Transgenic mouse models of SMA (e.g., hSMN2 transgenic mice) and non-human primates (cynomolgus monkeys) are commonly used.[2][8][20]

-

Administration: Nusinersen is administered via a single intrathecal (IT) or intracerebroventricular (ICV) injection.[8]

-

Dosing: A range of doses is typically evaluated.[13]

-

Sample Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., spinal cord, brain, liver, kidney, muscle) are collected.[13] Blood and CSF samples are also collected.

-

Sample Processing: Tissues are weighed and homogenized. Nusinersen is then extracted from the tissue homogenates, plasma, and CSF.

-

Analysis: The concentration of nusinersen in each tissue is determined using a validated analytical method like LC-MS/MS or ELISA.

-

Data Interpretation: The results provide a comprehensive picture of how nusinersen distributes to and is cleared from different tissues over time, allowing for the determination of tissue-specific half-lives.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The relationship between nusinersen concentration in the CNS and the resulting pharmacodynamic effect (i.e., increased SMN protein and clinical improvement) is a cornerstone of its therapeutic rationale.

At steady-state, CSF concentrations of nusinersen are considered proportional to the concentrations in the CNS tissue, the primary site of action.[3] The prolonged half-life in the CNS ensures sustained target engagement, leading to a durable increase in SMN protein production and, consequently, stabilization or improvement in motor function.[2][14] This understanding underpins the established maintenance dosing interval and provides a framework for exploring alternative dosing regimens.

References

- 1. How Does this compound® (nusinersen) Work? | HCP [spinrazahcp.com]

- 2. neurology.org [neurology.org]

- 3. researchgate.net [researchgate.net]

- 4. Population Pharmacokinetics of Nusinersen in the Cerebral Spinal Fluid and Plasma of Pediatric Patients With Spinal Muscular Atrophy Following Intrathecal Administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. New Higher Dose Nusinersen Efficacy and Safety Data Presented at World Muscle Society Congress, Highlight Potential to Maximize Benefit of Nusinersen in SMA | Biogen [investors.biogen.com]

- 8. youtube.com [youtube.com]

- 9. Nusinersen: A Review in 5q Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Semi‐Mechanistic Population Pharmacokinetic Model of Nusinersen: An Antisense Oligonucleotide for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nusinersen: A Novel Antisense Oligonucleotide for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. mediford.com [mediford.com]

- 19. tandfonline.com [tandfonline.com]

- 20. History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Spinraza® (nusinersen) Intrathecal Administration: Application Notes and Protocols for Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Spinraza® (nusinersen) is an antisense oligonucleotide (ASO) indicated for the treatment of spinal muscular atrophy (SMA).[1][2][3] It is designed to target the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA) to increase the production of full-length, functional survival motor neuron (SMN) protein.[1][4][5] The deficiency of SMN protein is the underlying cause of the progressive muscle weakness and atrophy characteristic of SMA.[6] Nusinersen is administered intrathecally, directly into the cerebrospinal fluid (CSF), to ensure its distribution to the central nervous system (CNS), where motor neurons reside.[1][2] These application notes provide detailed protocols and quantitative data to guide researchers in the intrathecal administration of nusinersen for preclinical research purposes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the clinical and a representative preclinical administration of nusinersen.

Table 1: Clinical Dosing and Administration Schedule of this compound® [3][7][8]

| Parameter | Loading Doses | Maintenance Doses |

| Dosage | 12 mg (5 mL) | 12 mg (5 mL) |

| Frequency | 4 doses: Day 0, Day 14, Day 28, Day 63 | Once every 4 months |

| Administration Route | Intrathecal (lumbar puncture) | Intrathecal (lumbar puncture) |

| Administration Time | 1 to 3 minutes (bolus injection) | 1 to 3 minutes (bolus injection) |

| CSF Removal | 5 mL prior to injection | 5 mL prior to injection |

Table 2: Representative Preclinical Dosing in a Severe SMA Mouse Model [9]

| Parameter | Value |

| Animal Model | Severe SMA mice (e.g., SMNΔ7) |

| Dosage | 4 µg |

| Administration Route | Intracerebroventricular (ICV) bolus injection |

| Timing of Administration | Postnatal Day 0 (PND0) |

| Observed Efficacy | Increased body weight, improved motor function (righting reflex, grip strength), increased survival |

| Effective Tissue Concentration | 2-10 µg/g in spinal cord tissue |

Experimental Protocols

Protocol 1: Intrathecal Administration of Nusinersen in Neonatal Mice (P1)

This protocol describes a method for intrathecal injection in neonatal mice, a common animal model for SMA research.

Materials:

-

Nusinersen solution (or appropriate ASO for research)

-

Sterile, preservative-free saline for dilution (if required)

-

30-gauge, ½-inch hypodermic needle attached to a Hamilton syringe

-

Cold light source

-

Small animal anesthesia system (e.g., isoflurane)

-

Heating pad

-

70% ethanol

-

Gauze pads

Procedure:

-

Animal Preparation:

-

Anesthetize the P1 mouse pup using isoflurane. Anesthesia induction is typically rapid at this age.

-

Place the pup in a prone position on a heating pad to maintain body temperature.

-

-

Injection Site Identification:

-

The injection site is between the L5 and L6 vertebrae.[10] This can be located by identifying the iliac crests; the L5-L6 intervertebral space is just caudal to this landmark.

-

A cold light source can be used to transilluminate the spine and visualize the vertebral spaces.

-

-

Injection:

-

Clean the injection site with 70% ethanol.

-

Hold the pup firmly to prevent movement.

-

Insert the 30-gauge needle at a slight angle into the intervertebral space. A slight flick of the tail is often observed upon successful entry into the intrathecal space.

-

Slowly inject the desired volume of nusinersen solution.

-

Withdraw the needle gently.

-

-

Post-Procedure Care:

-

Monitor the pup for recovery from anesthesia.

-

Return the pup to its dam once it is fully awake and mobile.

-

Observe for any signs of distress or complications.

-

Protocol 2: Assessment of Nusinersen Efficacy in a Research Setting

1. SMN Protein Quantification (Western Blot):

-

Tissue Collection: Euthanize animals at the desired time point and dissect the spinal cord and brain.

-

Protein Extraction: Homogenize tissues in RIPA buffer with protease inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Western Blot:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with a primary antibody against SMN protein.

-

Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.

-

Incubate with a secondary antibody conjugated to HRP.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity to determine relative SMN protein levels.

-

2. Motor Function Assessment:

-

Righting Reflex: Place the mouse on its back and record the time it takes to flip over onto all four paws.

-

Grip Strength: Use a grip strength meter to measure the peak force generated by the forelimbs and/or hindlimbs.

-

Electrophysiology: Compound muscle action potential (CMAP) measurements can be used to assess the functional integrity of motor units.

3. Histological Analysis:

-

Motor Neuron Counting:

-

Perfuse animals with 4% paraformaldehyde (PFA).

-

Dissect and post-fix the spinal cord in PFA.

-

Cryoprotect the tissue in sucrose solutions.

-

Section the spinal cord on a cryostat.

-

Perform Nissl staining or immunohistochemistry for motor neuron markers (e.g., ChAT, SMI-32).

-

Count the number of motor neurons in the ventral horn of the spinal cord.

-

Visualizations

Caption: Preclinical experimental workflow for intrathecal administration and efficacy assessment of nusinersen.

Caption: Mechanism of action of nusinersen on SMN2 pre-mRNA splicing.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. How Does this compound® (nusinersen) Work? | HCP [spinrazahcp.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]

- 5. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. hse.ie [hse.ie]

- 8. A multidisciplinary approach to dosing nusinersen for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Lumbar Intrathecal Injection in Adult and Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies of Spinraza® (nusinersen) in Animal Models of Spinal Muscular Atrophy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1][2] The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, which results in a deficiency of the SMN protein.[1][2] A nearly identical gene, SMN2, can produce a small amount of functional SMN protein, but due to an alternative splicing event that excludes exon 7, the majority of the protein produced is truncated and unstable.[1] The number of SMN2 gene copies inversely correlates with disease severity.[2]

Spinraza® (nusinersen) is an antisense oligonucleotide (ASO) designed to modify the splicing of SMN2 pre-mRNA.[3][4] By binding to a specific site in intron 7 of the SMN2 pre-mRNA, nusinersen prevents the exclusion of exon 7 during splicing, thereby increasing the production of full-length, functional SMN protein.[4] Preclinical studies in animal models of SMA were crucial in demonstrating the efficacy and mechanism of action of nusinersen, paving the way for its successful clinical development and approval.[2][5]

These application notes provide an overview of the key animal models used in this compound research and detailed protocols for drug administration, behavioral assessments, and molecular analyses.

Animal Models of Spinal Muscular Atrophy

The development of genetically engineered mouse models that recapitulate the genetic and phenotypic features of SMA has been instrumental for studying the disease and testing potential therapies like this compound. Since mice have only the Smn1 gene, models of SMA are created by knocking out the murine Smn1 gene and introducing the human SMN2 gene. The severity of the phenotype in these models is largely determined by the number of copies of the human SMN2 transgene.

| Animal Model | Genotype | Key Phenotypic Characteristics | Median Lifespan (Untreated) | Relevance for this compound Studies |